molecular formula C23H17N3O6 B3295495 N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide CAS No. 887899-49-2

N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B3295495
CAS No.: 887899-49-2
M. Wt: 431.4 g/mol
InChI Key: RZSOGCVGMHORAO-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a nitrophenyl amine and phenoxyacetic acid under specific reaction conditions. The process may involve:

    Condensation Reaction: The initial step involves the condensation of benzofuran-2-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Amidation: The intermediate product is then reacted with phenoxyacetic acid to form the final compound. This step may require the use of a dehydrating agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF (dimethylformamide)

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products

    Reduction: Amino derivative of the compound

    Substitution: Various substituted benzofuran derivatives

    Hydrolysis: Benzofuran-2-carboxylic acid and corresponding amines

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: Its unique structural properties may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrophenyl and benzofuran moieties could play crucial roles in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
  • N-(4-nitrophenyl)-3-(2-phenoxyacetamido)benzothiophene-2-carboxamide
  • N-(4-nitrophenyl)-3-(2-phenoxyacetamido)indole-2-carboxamide

Uniqueness

This compound is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds containing benzothiophene or indole rings, which may exhibit different biological activities and chemical reactivity.

Properties

IUPAC Name

N-(4-nitrophenyl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c27-20(14-31-17-6-2-1-3-7-17)25-21-18-8-4-5-9-19(18)32-22(21)23(28)24-15-10-12-16(13-11-15)26(29)30/h1-13H,14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSOGCVGMHORAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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